Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate
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Overview
Description
Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions . This reaction yields the desired isoxazole ring structure.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as Cu(I) or Ru(II) catalyzed (3 + 2) cycloaddition reactions . recent advancements have focused on developing metal-free synthetic routes to reduce costs, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce amine derivatives.
Scientific Research Applications
Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: Isoxazole derivatives have shown potential as anticancer, antibacterial, and antiviral agents.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound acting as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin and psychoactive compound.
Uniqueness
Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 7-methyl-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-6-4-3-5-7-8(6)11-14-9(7)10(12)13-2/h3-5H,1-2H3 |
InChI Key |
NLFVXBDJCYOKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(ON=C12)C(=O)OC |
Origin of Product |
United States |
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